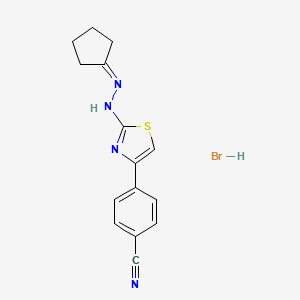
Remodelin hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Remodelin hydrobromide is a potent inhibitor of N-acetyltransferase 10 (NAT10), an enzyme involved in various cellular processes including stabilization of microtubules and regulation of gene expression. This compound has shown potential in correcting cell defects associated with progeria, improving nuclear shape, and reducing DNA damage . It has also been explored for its ability to inhibit hypoxia-inducible factors (HIFs), making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Remodelin hydrobromide involves the reaction of specific precursor molecules under controlled conditions. The detailed synthetic route is proprietary, but it generally includes steps such as nucleophilic substitution and cyclization reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the compound meets the required purity standards .
Analyse Chemischer Reaktionen
Types of Reactions: Remodelin hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
Remodelin hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of NAT10 in various biochemical pathways.
Biology: this compound is employed in cell biology research to investigate its effects on cell shape, migration, and invasion.
Medicine: The compound has shown potential in cancer therapy by inhibiting HIFs and reducing tumor growth. .
Wirkmechanismus
Remodelin hydrobromide exerts its effects by inhibiting the activity of NAT10, a nucleolar N-acetyltransferase. This inhibition leads to the stabilization of microtubules and correction of nuclear shape defects. Additionally, this compound inhibits the expression of hypoxia-inducible factors (HIFs), which are involved in angiogenesis and tumor growth. By targeting these molecular pathways, this compound can reduce cell proliferation, migration, and invasion .
Vergleich Mit ähnlichen Verbindungen
Curcumin: Another NAT10 inhibitor with anti-cancer properties.
Anacardic Acid: Known for its inhibitory effects on histone acetyltransferases.
C646: A potent inhibitor of p300/CBP histone acetyltransferase.
Uniqueness of Remodelin Hydrobromide: this compound is unique due to its specific inhibition of NAT10 and its ability to correct nuclear shape defects associated with progeria. Unlike other similar compounds, this compound has shown significant potential in reducing DNA damage and improving cell health in aging-related diseases .
Eigenschaften
IUPAC Name |
4-[2-(2-cyclopentylidenehydrazinyl)-1,3-thiazol-4-yl]benzonitrile;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S.BrH/c16-9-11-5-7-12(8-6-11)14-10-20-15(17-14)19-18-13-3-1-2-4-13;/h5-8,10H,1-4H2,(H,17,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWBCMSPDCSWSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)C#N)C1.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














